molecular formula C15H21ClFNO B8130169 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8130169
M. Wt: 285.78 g/mol
InChI Key: OLXARGSQVICREK-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a tetrahydropyridine ring substituted with a fluoro-isobutoxyphenyl group, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps:

  • Formation of the Tetrahydropyridine Ring: : The initial step often involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

  • Introduction of the Fluoro-Isobutoxyphenyl Group: : The fluoro-isobutoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluoro-substituted benzene derivative with an isobutoxy group under basic conditions.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The tetrahydropyridine ring can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the compound can lead to the formation of piperidine derivatives. This can be achieved using hydrogenation catalysts such as palladium on carbon.

  • Substitution: : The fluoro-isobutoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new drugs.

Medicine

Medically, this compound has potential applications in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-isobutoxyphenyl group can enhance binding affinity and specificity, while the tetrahydropyridine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
  • 4-(2-Fluoro-4-ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
  • 4-(2-Fluoro-4-propoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Uniqueness

Compared to similar compounds, 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride may offer unique advantages in terms of its pharmacokinetic profile and binding properties. The isobutoxy group can influence the compound’s lipophilicity and metabolic stability, potentially leading to improved efficacy and safety in therapeutic applications.

Properties

IUPAC Name

4-[2-fluoro-4-(2-methylpropoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO.ClH/c1-11(2)10-18-13-3-4-14(15(16)9-13)12-5-7-17-8-6-12;/h3-5,9,11,17H,6-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXARGSQVICREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C2=CCNCC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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